![molecular formula C21H27NO3 B1389222 3-イソプロポキシ-N-[4-(テトラヒドロ-2-フラニルメトキシ)-ベンジル]アニリン CAS No. 1040684-88-5](/img/structure/B1389222.png)
3-イソプロポキシ-N-[4-(テトラヒドロ-2-フラニルメトキシ)-ベンジル]アニリン
概要
説明
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline is a synthetic organic compound with the molecular formula C({21})H({27})NO(_{3}) and a molecular weight of 341.44 g/mol . This compound is characterized by its complex structure, which includes an isopropoxy group, a tetrahydrofuran ring, and a benzyl aniline moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
科学的研究の応用
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline has several applications in scientific research:
Proteomics: It is used as a reagent in the study of protein interactions and functions.
Biochemistry: The compound is employed in the investigation of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific protein interactions.
Industrial Chemistry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with aniline in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Isopropoxy Group: The isopropoxy group is added through an etherification reaction, where isopropyl alcohol reacts with the phenolic hydroxyl group under acidic conditions.
Final Coupling: The final step involves coupling the tetrahydrofuran derivative with the benzyl aniline derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group (if present) or the aromatic ring, leading to the formation of amines or reduced aromatic systems.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents such as nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group may yield acetone, while nitration of the aromatic ring would produce nitro derivatives.
作用機序
The mechanism of action of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in protein conformation and function, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline: Similar structure but with a different substitution pattern on the aromatic ring.
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-phenyl]aniline: Similar but with a phenyl group instead of a benzyl group.
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]amine: Similar but with an amine group instead of an aniline group.
Uniqueness
3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydrofuran ring and isopropoxy group provide unique steric and electronic properties, making it a valuable tool in research and industrial applications.
特性
IUPAC Name |
N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-16(2)25-20-6-3-5-18(13-20)22-14-17-8-10-19(11-9-17)24-15-21-7-4-12-23-21/h3,5-6,8-11,13,16,21-22H,4,7,12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVMACSZXICJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


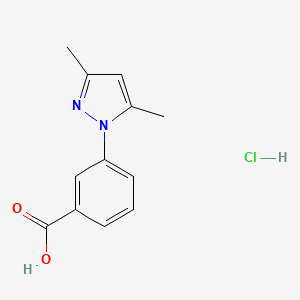
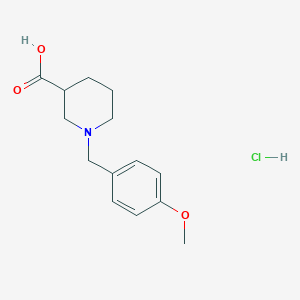
![5-Fluoro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1389142.png)
![2,7-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1389143.png)
![[(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1389144.png)
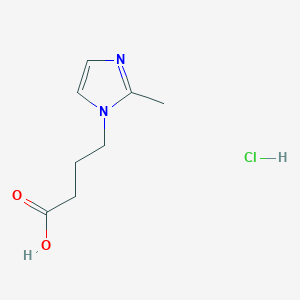
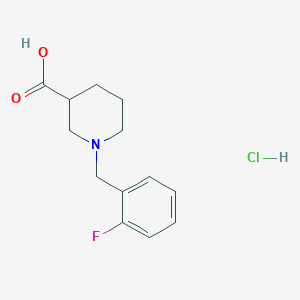
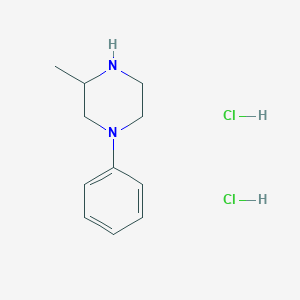
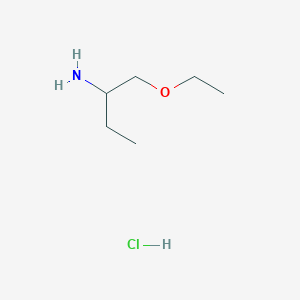
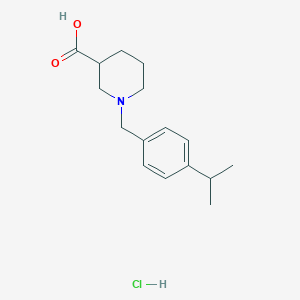
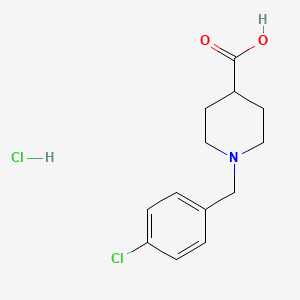

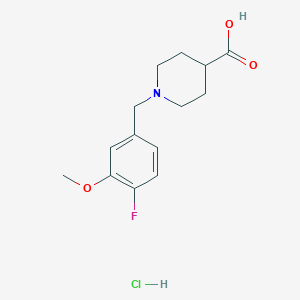
![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
